Cas no 105891-50-7 (2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene)

2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene structure
105891-50-7 structure
Product Name:2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene
CAS No:105891-50-7
MF:C13H19ClO3
MW:258.741163492203
CID:1162312
PubChem ID:13553693
Update Time:2025-04-20

2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene
    • CTK0G4435
    • AGN-PC-00N14E
    • 8-Benzyloxy-1-chloro-3,6-dioxaoctane
    • 1-chloro-10-phenyl-3,6,9-trioxadecane
    • SureCN6267162
    • ({2-[2-(2-chloroethoxy)ethoxy]ethoxy}methyl)benzene
    • Benzene, [[2-[2-(2-chloroethoxy)ethoxy]ethoxy]methyl]-
    • ACMC-20m96j
    • 8-Benzyloxy-1-chloro-3,6-dioxaoctane;1-chloro-10-phenyl-3,6,9-trioxadecane;
    • SCHEMBL6267162
    • DTXSID10543655
    • 105891-50-7
    • DB-389079
    • [[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]methyl]benzene
    • Inchi: 1S/C13H19ClO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2
    • InChI Key: QCOJKZNIMJQFAI-UHFFFAOYSA-N
    • SMILES: ClCCOCCOCCOCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 258.10200
  • Monoisotopic Mass: 258.1022722g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 10
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69000
  • LogP: 2.47520

2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene Production Method

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